molecular formula C9H11ClFNO B13314322 2-(1-Aminopropyl)-4-chloro-5-fluorophenol

2-(1-Aminopropyl)-4-chloro-5-fluorophenol

Cat. No.: B13314322
M. Wt: 203.64 g/mol
InChI Key: GOQSGVKDWUHQMD-UHFFFAOYSA-N
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Description

2-(1-Aminopropyl)-4-chloro-5-fluorophenol is an organic compound that features a phenol group substituted with an aminopropyl chain, a chlorine atom, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropyl)-4-chloro-5-fluorophenol typically involves multi-step organic reactions. One common method starts with the halogenation of a phenol derivative to introduce the chlorine and fluorine atoms. This is followed by the alkylation of the phenol with a suitable aminopropyl precursor under controlled conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for large-scale production, focusing on factors such as reaction time, temperature, and the use of catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropyl)-4-chloro-5-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(1-Aminopropyl)-4-chloro-5-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(1-Aminopropyl)-4-chloro-5-fluorophenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl chain allows the compound to mimic the structure of natural substrates, enabling it to bind to active sites and modulate biological activity. The presence of chlorine and fluorine atoms can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Aminopropyl)-4-chlorophenol
  • 2-(1-Aminopropyl)-5-fluorophenol
  • 2-(1-Aminopropyl)-4-chloro-3-fluorophenol

Uniqueness

2-(1-Aminopropyl)-4-chloro-5-fluorophenol is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of the aminopropyl chain with both chlorine and fluorine atoms provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

2-(1-aminopropyl)-4-chloro-5-fluorophenol

InChI

InChI=1S/C9H11ClFNO/c1-2-8(12)5-3-6(10)7(11)4-9(5)13/h3-4,8,13H,2,12H2,1H3

InChI Key

GOQSGVKDWUHQMD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1O)F)Cl)N

Origin of Product

United States

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